molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No.: B077491
CAS No.: 13176-46-0
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromoacetoacetate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid with a density of approximately 1.50 g/cm³, a melting point of about 15-20°C, and a boiling point of around 145-150°C . This compound is primarily used in organic synthesis as an important intermediate for the preparation of various compounds. It can participate in esterification, substitution, and condensation reactions .

Preparation Methods

The preparation of ethyl 4-bromoacetoacetate is generally carried out by chemical synthesis. A common method involves the reaction of bromoacetoacetic acid with absolute ethanol under acidic conditions . The reaction typically proceeds as follows:

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromoacetoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Condensation Reactions: It can undergo condensation reactions to form more complex molecules.

    Esterification Reactions: It can react with alcohols to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like ethanol and ether, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Ethyl 4-bromoacetoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ethyl 4-bromoacetoacetate exerts its effects involves its ability to participate in various chemical reactions. The bromine atom in the molecule makes it highly reactive, allowing it to undergo nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.

Comparison with Similar Compounds

Ethyl 4-bromoacetoacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDWUTQKXCZNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341720
Record name Ethyl 4-bromoacetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13176-46-0
Record name Ethyl 4-bromoacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromoacetoacetate
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Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of ethyl acetoacetate (59 mL, 463 mmol) in ether (75 mL) was added bromine (23.5 mL, 912 mmol) while the reaction temperature was maintained below 23° C. using an ice-water bath. The yellow-orange solution was stirred for 5 hours with cooling and then was stirred overnight at ambient temperature. Ice (60 g) was added and the reaction mixture was extracted with ether. The organic phase was washed twice with aqueous NaHCO3 saturated with NaCl and once with brine. The ether solution was stirred for 1 day over CaCl2 and then was filtered through celite. The filter cake was rinsed with dichloromethane. The filtrate was concentrated in vacuo to give ethyl 4-bromoacetoacetate (71.5 g) which was stored in the dark and stabilized with BaCO3 (300 mg).
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice
Quantity
60 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of glacial acetic acid. 40 g (0.25 mol) of bromine are added dropwise to the cooled solution. The mixture is left to stand overnight and then poured into cold water. The oil obtained is washed with water, dried and distilled in a glass filter pump vacuum.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of bromine (436 g, 2.73 mol) in acetic acid (750 mL) was added to a solution of ethyl 3-oxobutanoate (355 g, 2.73 mol) in acetic acid (1000 mL). The mixture was stirred at room temperature for 72 hours and was concentrated under reduced pressure at 45° C. to remove the acetic acid. The residue was partitioned between methylene chloride (400 mL) and water (250 mL). The organic layer was washed with saturated sodium bicarbonate (2×300 mL), water (300 mL), brine (125 mL) and was dried over anhydrous magnesium sulfate. The solution was filtered and concentrated to give ethyl 4-bromo-3-oxobutanoate as a yellow oil (421 g).
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-oxo-butyric acid ethyl ester (10.0 g, 78 mmol) in 100 mL of chloroform was added bromine (2.02 mL, 78 mmol) dropwise. The solution was stirred at room temperature for 60 hours without capping the flask (extended stirring at room temperature in an open system with oxygen flow facilitated the bromine migration from C-2 to C-4). The reaction mixture was partitioned between chloroform and water and the organic phase was dried over sodium sulfate. The organic solution was concentrated to provide 4-bromo-3-oxo-butyric acid ethyl ester (12.5 g, 45%). The crude product was taken on to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Ethyl 4-bromoacetoacetate in the context of the provided research?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. The research papers highlight its role in preparing imidazopyrimidine acetic acids [, ], imidazo[2,1-b]thiazole-6-acetic acids, and imidazo[2,1-b]benzothiazole-2-acetic acids [], and furo(3,4-d)pyrimidine derivatives [].

Q2: Can you elaborate on the reaction of this compound with aminopyrimidines?

A2: Researchers have demonstrated that this compound reacts with both 2-aminopyrimidines and 4-aminopyrimidines []. This reaction leads to the formation of ethyl imidazo(1,2-a) and imidazo(1,2-c)pyrimidin-2-acetates, respectively. These esters are then further reacted to obtain the corresponding acetic acids, which were investigated for anti-inflammatory activity [].

Q3: How does this compound contribute to the synthesis of Ceftazidime side-chain?

A3: In a one-pot synthesis method for the Ceftazidime side-chain acid ethyl ester, this compound plays a crucial initial role []. It reacts with sodium nitrite under acidic conditions to form an oxime intermediate. This intermediate then undergoes a cyclization reaction with thiourea, ultimately yielding the desired Ceftazidime side-chain acid ethyl ester [].

Q4: Are there any studies on the reaction of this compound with phenols?

A4: Yes, researchers have investigated the reaction of this compound with phenols in the presence of aluminum chloride []. This reaction yields ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, considered an intermediate in the Pechmann reaction. This intermediate can be further transformed into 4-bromomethylcoumarins or ethyl 3-benzo[b]furanacetates depending on the reaction conditions [].

Q5: What are some other interesting reactions involving this compound mentioned in the provided research?

A5: The research papers mention several other notable reactions, including:

  • Reaction with carbon disulfide and active methylene compounds: This reaction is explored in two separate papers [, ], hinting at its potential significance in synthetic chemistry.
  • Reaction with diketen: This reaction results in the formation of ethyl 6-substituted 2,4-dihydroxybenzoates []. The study further explores the synthesis of various substituted acetoacetates from this compound as starting materials [].

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